molecular formula C19H26N8 B5414071 4-[4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]-6-methyl-2-pyrimidinamine

4-[4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]-6-methyl-2-pyrimidinamine

Cat. No.: B5414071
M. Wt: 366.5 g/mol
InChI Key: VRZLVAIEUMSKAR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have attracted attention in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of PP derivatives has been widely studied . A family of PP compounds has been identified for optical applications due to their simpler and greener synthetic methodology . The synthesis involves the use of precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .


Chemical Reactions Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical and Chemical Properties Analysis

PP derivatives have tunable photophysical properties . They allow good solid-state emission intensities in these compounds, and thus, solid-state emitters can be designed by proper structural selection .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, PP derivatives have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Future Directions

PP derivatives have a high impact in medicinal chemistry and have attracted a great deal of attention in material science . Future research could lead to new rational and efficient designs of drugs bearing the PP core . In particular, the substitution of morpholine at the C (7) position leading to the 7-(morpholin-4-yl) pyrazolo[1,5-a]pyrimidine structural motif is a focus for future treatment .

Properties

IUPAC Name

4-methyl-6-[4-(2-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8/c1-12(2)15-11-18(27-17(22-15)10-14(4)24-27)26-7-5-25(6-8-26)16-9-13(3)21-19(20)23-16/h9-12H,5-8H2,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZLVAIEUMSKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCN(CC2)C3=CC(=NC4=CC(=NN43)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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